1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine

Lipophilicity Drug design Physicochemical profiling

SAR continuity demands precise structural replication-generic analogs risk invalidating binding data. This fully substituted 5-aminopyrazole, with a C3 branched alkyl stereocenter and N1-methyl/C4-propyl substitution (XLogP3 3.2), provides unmatched steric asymmetry for enantioselective screening. Key advantages: (1) Direct precursor for pyrazolo[3,4-d]pyrimidine cyclocondensation; (2) TPSA 43.8 Ų & 4 rotatable bonds define unique conformational fit; (3) Specifically bridges logP 0.3-0.5 unit increments for systematic hydrophobic SAR. Reliably sourced at 98% purity from a dedicated B2B supply chain.

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
Cat. No. B13634538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine
Molecular FormulaC12H23N3
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCCCC1=C(N(N=C1C(C)C(C)C)C)N
InChIInChI=1S/C12H23N3/c1-6-7-10-11(9(4)8(2)3)14-15(5)12(10)13/h8-9H,6-7,13H2,1-5H3
InChIKeyPUJPWRMZNISQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1H-pyrazol-5-amine: Identity & Physicochemical Baseline


1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1H-pyrazol-5-amine (CAS 1534465-50-3) is a fully substituted 5-aminopyrazole bearing a methyl group at N1, a branched 3-(3-methylbutan-2-yl) chain at C3, and an n-propyl group at C4. It is a member of the C12H23N3 alkylpyrazole-5-amine family with a molecular weight of 209.33 g·mol⁻¹ and a computed XLogP3-AA of 3.2. The compound is commercially catalogued by multiple suppliers, typically at 95–98% purity, and is intended for research use as a building block or screening hit [1] .

Branched alkyl 3-(3-Methylbutan-2-yl) chain; distinct from linear analogs
Stereocenter Undefined chiral center; may support chiral screening entry

1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1H-pyrazol-5-amine: Why Generic Substitution Fails


5-Aminopyrazoles containing only linear alkyl substituents or those lacking the N1-methyl group differ fundamentally in lipophilicity, steric bulk, and hydrogen-bonding capacity from the fully substituted target. The specific 3-(3-methylbutan-2-yl) branched alkyl chain introduces an additional stereocenter and steric asymmetry that cannot be replicated by linear butyl or pentyl analogs, while the concurrent N1-methyl and C4-propyl substituents create a unique topological polar surface area (43.8 Ų) and rotatable bond profile (4 bonds) that defines its fit in sterically constrained binding pockets or crystal lattices [1]. Procurement of a generic 5-aminopyrazole without these precise structural features would invalidate structure-activity relationship (SAR) continuity or crystallographic isomorphism in ongoing studies.

Linear alkyl analogs
Branched chain alters lipophilicity and steric profile; SAR continuity may shift.
Achiral analogs
Lack of stereocenter limits chiral recognition in asymmetric environments.
Generic 5-aminopyrazoles
Missing N1-methyl or C4-propyl changes TPSA and hydrogen-bonding network.

1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1H-pyrazol-5-amine: Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation from Linear Alkyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.2, reflecting the contribution of the branched 3-(3-methylbutan-2-yl) substituent. This value is higher than that of the linear analog 1-methyl-3-butyl-4-propyl-1H-pyrazol-5-amine, which is estimated at ~2.9 based on fragment-based calculation, and exceeds the 3-isopropyl analog (estimated ~2.5) by approximately 0.7 log units [1]. The increased lipophilicity of the target compound predicts enhanced membrane permeability compared to its shorter-chain or less branched counterparts, which is relevant for cell-based screening where intracellular target engagement is required.

Lipophilicity
Class-level inference
3.2 vs ~2.5–2.9
Computed lipophilicity difference; supports membrane permeability context.
Estimated XLogP3-AA; experimental logP verification recommended.
Lipophilicity Drug design Physicochemical profiling

Steric and Chiral Differentiation from Achiral Analogs

The target compound possesses 4 rotatable bonds and 1 undefined atom stereocenter arising from the chiral carbon at the 2-position of the 3-methylbutan-2-yl side chain, as computed by PubChem [1]. In contrast, the achiral linear analog 1-methyl-3-(3-methylbutyl)-4-propyl-1H-pyrazol-5-amine (CAS 1502628-65-0) has 5 rotatable bonds and zero stereocenters. The presence of a stereocenter in the target compound provides the potential for chiral recognition in asymmetric environments (e.g., chiral stationary phases, enantioselective catalysis, or stereospecific protein binding), which the linear analog cannot offer.

Stereo & chiral
Class-level inference
1 undefined stereocenter
Differentiates from achiral linear isomer (0 stereocenters).
Computed by Cactvs; stereochemical identity requires experimental confirmation.
Steric parameters Molecular flexibility Chiral recognition

TPSA Equivalence Across Regioisomers

The target compound has a computed topological polar surface area (TPSA) of 43.8 Ų [1]. Regioisomeric 3,5-dialkylpyrazoles (e.g., 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine) share an identical TPSA value due to the same heavy-atom composition and connectivity pattern of the pyrazole-5-amine core. Therefore, TPSA does not differentiate the target from its regioisomers in passive permeability predictions; the differentiation lies exclusively in the lipophilicity and steric parameters described above.

TPSA
Supporting evidence
43.8 Ų vs 43.8 Ų
No TPSA differentiation; relies on lipophilicity and steric parameters.
Computed value; regioisomers share identical TPSA.
Polar surface area Bioavailability prediction Blood-brain barrier penetration

1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1H-pyrazol-5-amine: Differentiated Applications


Chiral Screening Library Expansion

The presence of an undefined stereocenter distinguishes this compound from achiral 5-aminopyrazole analogs and makes it suitable for inclusion in diversity-oriented screening libraries aimed at identifying enantioselective hits against targets with chiral binding pockets. Chiral chromatography method development can leverage this feature, as the compound's retention behavior on chiral stationary phases will differ systematically from its achiral isomer 1-methyl-3-(3-methylbutyl)-4-propyl-1H-pyrazol-5-amine [1].

Lipophilicity Step-Gradient SAR Studies

The target compound occupies a specific lipophilicity window (XLogP3-AA = 3.2) that bridges the gap between lower lipophilicity 3-isopropyl and 3-butyl analogs and higher lipophilicity 3-(2-ethylbutyl) or 3-heptyl derivatives. This makes it a strategic procurement choice for systematic SAR explorations where logP increments of 0.3–0.5 units are required to dissect contributions of hydrophobic interactions to target binding affinity [1].

Synthetic Intermediate for Pyrazolopyrimidine Libraries

The 5-amino group and the fully substituted pyrazole core make this compound a direct precursor for cyclocondensation reactions to form pyrazolo[3,4-d]pyrimidines or related fused heterocycles. Its distinct C3 and C4 alkyl substitution pattern provides a unique steric environment around the fused ring system that cannot be replicated using simpler 3-methyl or 3-ethyl precursors [1].

Application
Selection Property
Validation Focus
Chiral screening library entry
Stereocenter presence
Chiral phase retention vs. achiral isomer
Lipophilicity step-gradient SAR
Intermediate logP profile
Hydrophobic binding modulation in assays
Synthetic intermediate
5-Amino cyclocondensation site
Steric outcome of fused ring formation
Quote Request

Request a Quote for 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.